![molecular formula C16H25NO2S B13716850 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine is a complex organic compound with a unique structure that includes a cyclobutyl ring and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclobutyl ring followed by the introduction of the methylsulfonyl group and the butylamine side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methylsulfonylphenyl)cyclobutanamine: Similar structure but lacks the butylamine side chain.
3-Methyl-3-(methylsulfonyl)but-1-yne: Contains a similar methylsulfonyl group but has a different overall structure.
Uniqueness
3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine is unique due to its specific combination of functional groups and ring structure
Eigenschaften
Molekularformel |
C16H25NO2S |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-methyl-1-[1-(3-methylsulfonylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25NO2S/c1-12(2)10-15(17)16(8-5-9-16)13-6-4-7-14(11-13)20(3,18)19/h4,6-7,11-12,15H,5,8-10,17H2,1-3H3 |
InChI-Schlüssel |
AVHFNJJTHSRZKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
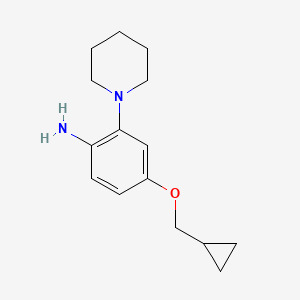
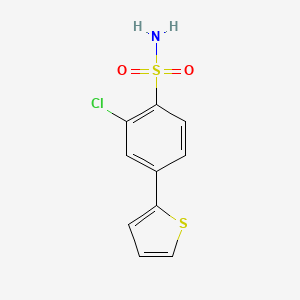
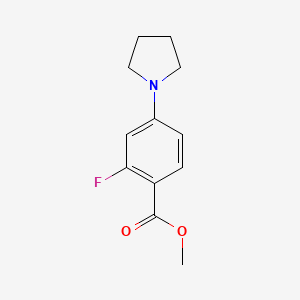
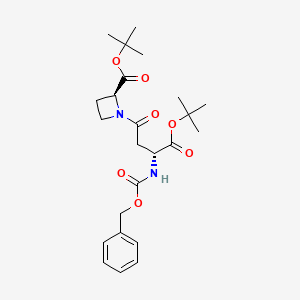
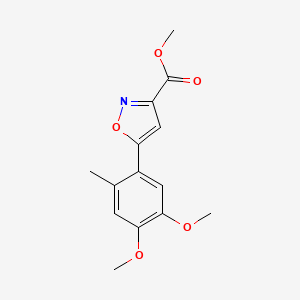
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
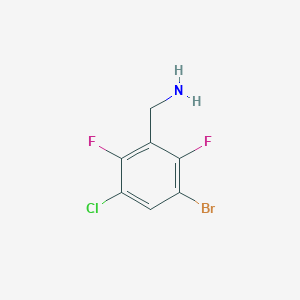

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
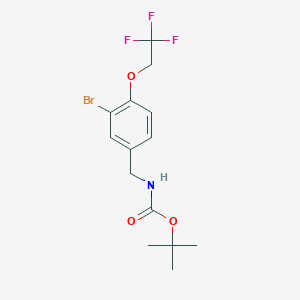

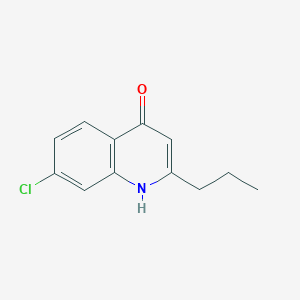
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
